6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile
Description
6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is a complex organic compound that features a quinazoline core, a pyrrolo[2,3-b]pyrazine moiety, and various functional groups including amino, bromo, and nitrile groups
Properties
IUPAC Name |
6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN8O/c25-14-6-7-16-15(10-14)24(34)32-22(30-16)19-20-23(31-18(12-27)17(11-26)29-20)33(21(19)28)9-8-13-4-2-1-3-5-13/h1-7,10H,8-9,28H2,(H,30,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVHZFMOXRQJBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC(=O)C5=C(N4)C=CC(=C5)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=C(C3=NC(=C(N=C32)C#N)C#N)C4=NC(=O)C5=C(N4)C=CC(=C5)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the reaction of 2-aminobenzamides with thiols under transition-metal-free conditions.
Introduction of the Pyrrolo[2,3-b]pyrazine Moiety: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of copper-mediated tandem C(sp2)–H amination and annulation reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups at the bromo position.
Scientific Research Applications
6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its complex structure and functional groups make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share the quinazoline core and have similar biological activities.
Pyrido[2,3-d]pyrimidin-4(3H)-ones: These compounds also feature a fused heterocyclic system and are used in similar applications.
2,4-diaminoquinazoline derivatives: These compounds have similar functional groups and are used in medicinal chemistry.
Uniqueness
6-amino-7-(6-bromo-4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile is unique due to its combination of a quinazoline core, a pyrrolo[2,3-b]pyrazine moiety, and multiple functional groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
